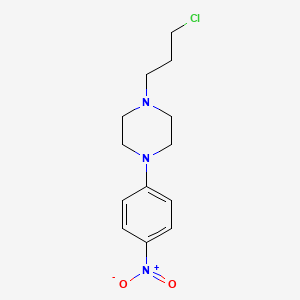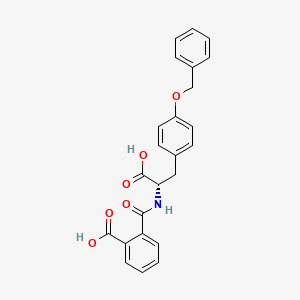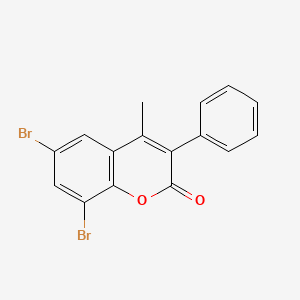
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics, antipsychotics, and antihistamines. The specific compound features a 3-chloropropyl group and a 4-nitrophenyl group attached to the piperazine ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- typically involves the following steps:
Nucleophilic Substitution: A piperazine derivative reacts with 3-chloropropyl chloride under basic conditions to form 1-(3-chloropropyl)piperazine.
Electrophilic Aromatic Substitution: The intermediate is then reacted with 4-nitrobenzene under acidic conditions to introduce the 4-nitrophenyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the piperazine ring.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(3-aminopropyl)-4-(4-aminophenyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- depends on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. The nitrophenyl group may also contribute to its activity by participating in redox reactions or forming reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-Chloropropyl)piperazine: A precursor in the synthesis of more complex piperazines.
4-Nitrophenylpiperazine: Studied for its potential pharmacological properties.
Uniqueness
Piperazine, 1-(3-chloropropyl)-4-(4-nitrophenyl)- is unique due to the presence of both the 3-chloropropyl and 4-nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Propiedades
Número CAS |
482647-19-8 |
|---|---|
Fórmula molecular |
C13H18ClN3O2 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C13H18ClN3O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,6-11H2 |
Clave InChI |
NDKLEFBDXJLBJU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)


![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)




![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)
